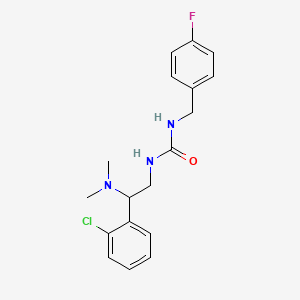
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-chloro-N,N-dimethylethylamine with 4-fluorobenzyl isocyanate to form the intermediate, which is then reacted with N,N-dimethylformamide and 2-chlorophenyl isocyanate to form the final product.
Starting Materials
2-chloro-N,N-dimethylethylamine, 4-fluorobenzyl isocyanate, N,N-dimethylformamide, 2-chlorophenyl isocyanate
Reaction
Step 1: 2-chloro-N,N-dimethylethylamine is reacted with 4-fluorobenzyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then reacted with N,N-dimethylformamide and 2-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the final product., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.
Mécanisme D'action
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea is a selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of B-cell receptor signaling. By inhibiting SYK, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea blocks the activation of B-cells, which play a critical role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Effets Biochimiques Et Physiologiques
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea inhibits cell proliferation and induces apoptosis. In autoimmune disorders, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea suppresses the activation of B-cells and reduces the production of autoantibodies. In inflammatory diseases, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea reduces inflammation by blocking the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for SYK, which reduces the risk of off-target effects. However, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea also has some limitations. It has low solubility in water, which can affect its bioavailability. It also has a short half-life, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea. One direction is to investigate its potential therapeutic benefits in combination with other drugs or therapies. Another direction is to develop more potent and selective SYK inhibitors based on the structure of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea in vivo.
Applications De Recherche Scientifique
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and suppressing autoimmune responses.
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c1-23(2)17(15-5-3-4-6-16(15)19)12-22-18(24)21-11-13-7-9-14(20)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFRNBYZHNHKGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)
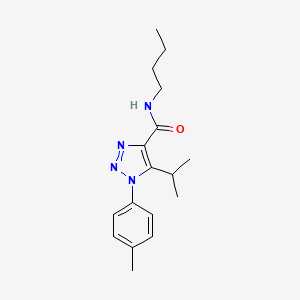
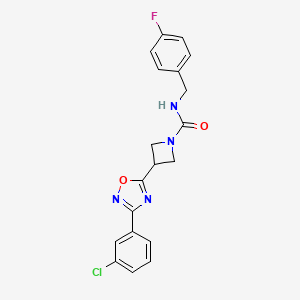
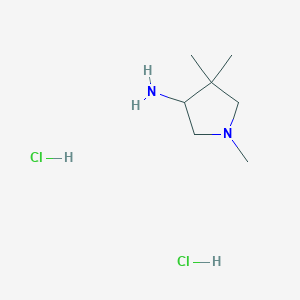
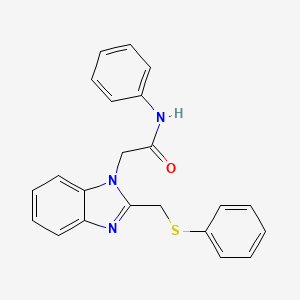
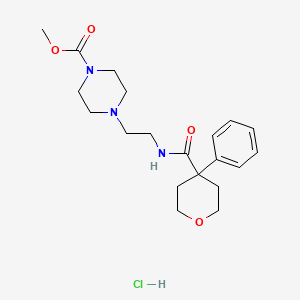
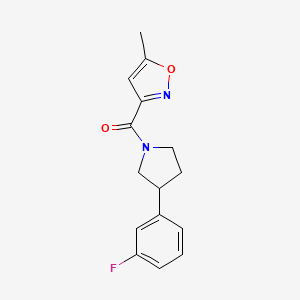
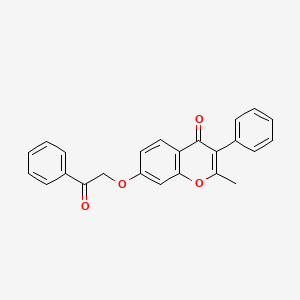
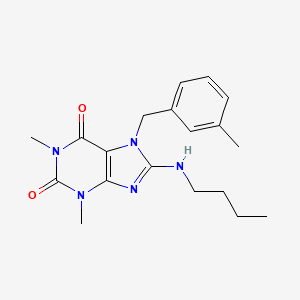
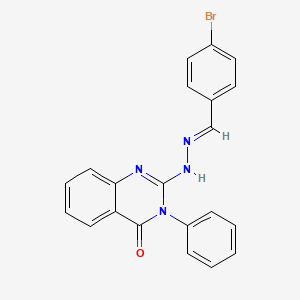
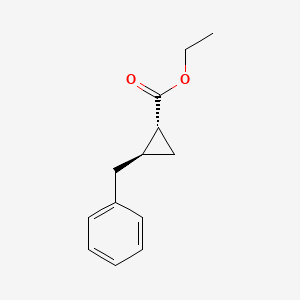
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
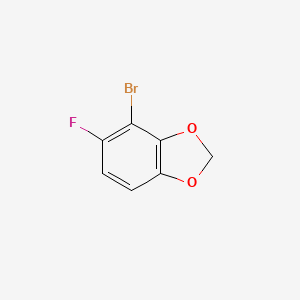
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)